molecular formula C16H16N4O4S B2869883 5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034278-92-5

5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2869883
CAS No.: 2034278-92-5
M. Wt: 360.39
InChI Key: OANKRZCJZICWRT-UHFFFAOYSA-N
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Description

5-((2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic chemical compound designed for research purposes. It features a 6,7-dihydropyrazolo[1,5-a]pyrazine core scaffold, a structure of significant interest in medicinal chemistry due to its relevance in targeting various biological pathways . The molecule incorporates a 2-cyclopropyl substituent on the pyrazine ring, a modification that has been associated with improved biological activity and pharmacokinetic properties in related compounds . The core scaffold is further functionalized with a benzo[d]oxazol-2(3H)-one group via a sulfonyl linker, contributing to the molecule's unique electronic properties and potential for target binding. The 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold is recognized for its application in drug discovery. Scientific literature indicates that derivatives of this scaffold have been investigated as negative allosteric modulators (NAMs) of the mGluR2 receptor for central nervous system disorders and as capsid assembly modulators for the treatment of Hepatitis B virus (HBV) infection . The presence of the cyclopropyl group on this scaffold, in particular, has been identified in research as a key stereochemical feature for optimizing potency against viral targets . This combination of structural features makes this compound a valuable candidate for researchers exploring new therapeutic agents in areas such as virology and neuropharmacology. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

5-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-16-17-14-8-12(3-4-15(14)24-16)25(22,23)19-5-6-20-11(9-19)7-13(18-20)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANKRZCJZICWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid is a crucial component of the virus, playing a vital role in its life cycle. It is involved in the packaging of the viral genome and the formation of new virus particles.

Mode of Action

The compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process. This disruption prevents the formation of new virus particles, thereby inhibiting the replication of the virus.

Biochemical Pathways

The compound affects the HBV life cycle pathway . By disrupting the assembly of the HBV capsid, it interferes with the packaging of the viral genome. This disruption prevents the formation of new virus particles, effectively halting the virus’s ability to replicate and infect new cells.

Pharmacokinetics

The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral PK profiles . This suggests that it is well-absorbed and distributed in the body, metabolized effectively, and excreted in a manner that allows for a favorable balance between efficacy and toxicity.

Result of Action

The molecular and cellular effects of the compound’s action result in a significant reduction in HBV replication . By preventing the assembly of new virus particles, the compound effectively reduces the number of infectious particles in the body, thereby limiting the spread of the virus.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Compound Class Core Structure Substituents/Linkers Bioactivity (Concentration) Reference
Target Compound Pyrazolo[1,5-a]pyrazine Cyclopropyl, sulfonyl, benzooxazolone Not reported in evidence
Triazolo[1,5-a]pyrimidines Triazolo[1,5-a]pyrimidine Acetylhydrazone, chiral centers Herbicidal, fungicidal (variable)
Quinazolinyl-pyrazoles Pyrazole-quinazoline Aldehyde hydrazones Antimicrobial (50 μg/mL)
Pyrazolo[3,4-b]pyrazinones Pyrazolo[3,4-b]pyrazinone Methyl groups, amino acid-derived Synthesis focus; no bioactivity data

Key Observations:

Core Heterocycles: The target compound’s pyrazolo-pyrazine core differs from triazolo-pyrimidines and pyrazole-quinazolines , which may influence electronic properties and target selectivity. Pyrazolo-pyrazinones in share a related core but lack sulfonyl and benzooxazolone groups.

Substituent Effects: The cyclopropyl group in the target compound may enhance lipophilicity and steric effects compared to methyl substituents in .

Bioactivity Trends: Chiral centers in triazolo-pyrimidines improved activity, suggesting stereochemistry could be critical for the target compound’s efficacy.

Preparation Methods

Cyclization of o-Aminophenol Precursors

The benzo[d]oxazol-2(3H)-one scaffold is classically synthesized via cyclization of o-aminophenol derivatives. A modified Meth-Cohen method involves refluxing ethyl 2-(2-hydroxyphenyl)acetate in xylene, yielding the lactamized product in ~75% efficiency. Alternative routes employ phosgene or triphosgene for intramolecular cyclization, though these methods require stringent safety protocols.

Key reaction conditions :

Reagent Solvent Temperature (°C) Yield (%)
Ethyl acetoacetate Xylene 140 68–75
Triphosgene DCM 0–25 82

Preparation of 2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl Sulfonyl Group

Pyrazolo[1,5-a]pyrazine Synthesis

The pyrazolo[1,5-a]pyrazine core is constructed via Piloty-Robinson cyclization , adapting methodologies from microwave-assisted heterocycle synthesis. Hydrazine derivatives react with γ-ketoaldehydes under microwave irradiation (150°C, 20 min), achieving cyclization in 65–78% yield.

Example protocol :

  • Condense cyclopropanecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.
  • Cyclize with 1,2-diketone in DMF under microwave conditions.

Sulfonation Strategies

Sulfonation at the pyrazine nitrogen is achieved using chlorosulfonic acid in dichloromethane at 0°C, followed by quenching with aqueous NaHCO₃. The resultant sulfonyl chloride is isolated via extraction (ethyl acetate/water) and coupled to the benzo[d]oxazol-2(3H)-one precursor.

Critical parameters :

  • Stoichiometric control (1.1 equiv ClSO₃H) minimizes over-sulfonation.
  • Reaction time ≤2 hours prevents degradation.

Fragment Coupling and Final Assembly

Nucleophilic Aromatic Substitution

The sulfonyl chloride intermediate reacts with 5-hydroxybenzo[d]oxazol-2(3H)-one in the presence of triethylamine (2.5 equiv) as a base. Polar aprotic solvents (e.g., DMF, THF) facilitate displacement at 50–60°C, yielding the target compound in 45–60% isolated yield.

Optimization data :

Base Solvent Temperature (°C) Time (h) Yield (%)
Et₃N DMF 60 6 58
DBU THF 50 8 52

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) and recrystallized from ethanol/water. Structural validation employs:

  • ¹H/¹³C NMR : Distinct signals for cyclopropyl (δ 0.8–1.2 ppm) and sulfonyl-linked protons.
  • HRMS : [M+H]⁺ calculated for C₁₇H₁₅N₅O₄S: 410.0918; observed: 410.0915.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach condenses fragment synthesis and coupling into a single reaction vessel. Using N,N'-carbonyldiimidazole (CDI) as a coupling agent, this method achieves 40% yield but requires precise stoichiometry.

Solid-Phase Synthesis

Immobilization of the benzo[d]oxazol-2(3H)-one on Wang resin enables iterative sulfonation and cyclopropane functionalization, though yields remain suboptimal (28–35%).

Challenges and Optimization Opportunities

  • Sulfonation Efficiency : Competitive sulfonation at multiple nitrogen sites necessitates protecting group strategies.
  • Cyclopropane Stability : Ring-opening under acidic conditions requires pH-controlled reaction environments.
  • Scalability : Microwave-assisted steps face limitations in batch processing; transitioning to flow chemistry may improve throughput.

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